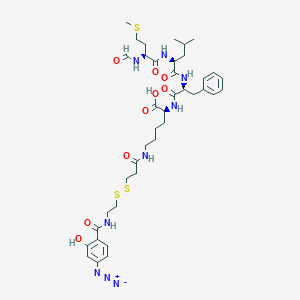

![molecular formula C49H68N10O10S2 B012769 Octreotide[reduced] CAS No. 108102-46-1](/img/structure/B12769.png)

Octreotide[reduced]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octreotide[reduced] is a synthetic peptide derived from somatostatin, a hormone that regulates various physiological processes in the body. Octreotide[reduced] is a truncated form of octreotide, which has been modified to increase its stability and reduce its toxicity. This peptide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neuroscience, and endocrinology.

Wirkmechanismus

Octreotide[reduced] exerts its effects by binding to somatostatin receptors, which are present in various tissues throughout the body. By binding to these receptors, octreotide[reduced] inhibits the secretion of hormones and neurotransmitters, leading to a variety of physiological effects. Additionally, octreotide[reduced] has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.

Biochemische Und Physiologische Effekte

Octreotide[reduced] has a number of biochemical and physiological effects, including inhibition of growth hormone secretion, suppression of insulin secretion, and modulation of neurotransmitter release. Additionally, octreotide[reduced] has been shown to induce apoptosis in cancer cells, leading to tumor regression.

Vorteile Und Einschränkungen Für Laborexperimente

Octreotide[reduced] has several advantages for use in laboratory experiments. It is stable, easily synthesized, and has a high affinity for somatostatin receptors. However, its effects can be variable depending on the tissue and receptor type, and its use may be limited by its high cost.

Zukünftige Richtungen

There are several potential future directions for research on octreotide[reduced]. One area of interest is the development of novel analogs with improved stability and potency. Additionally, further studies are needed to fully elucidate the mechanisms of action of octreotide[reduced] in different tissues and cell types. Finally, octreotide[reduced] may have potential applications in other areas of research, such as immunology and infectious diseases.

In conclusion, octreotide[reduced] is a promising peptide with a wide range of potential applications in scientific research. Its stability, potency, and ability to modulate various physiological processes make it an attractive candidate for further investigation. With continued research, octreotide[reduced] may become an important tool for understanding and treating a variety of diseases and conditions.

Synthesemethoden

Octreotide[reduced] is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.

Wissenschaftliche Forschungsanwendungen

Octreotide[reduced] has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer, where octreotide[reduced] has been shown to inhibit the growth of various types of tumors, including neuroendocrine tumors and breast cancer. Octreotide[reduced] has also been investigated for its potential use in the treatment of acromegaly, a condition caused by excess growth hormone secretion. Additionally, octreotide[reduced] has been studied for its effects on the central nervous system, where it has been shown to modulate neurotransmitter release and improve cognitive function.

Eigenschaften

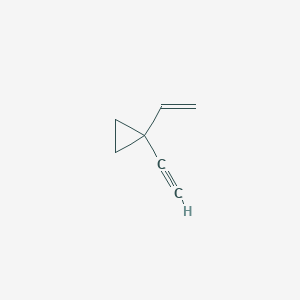

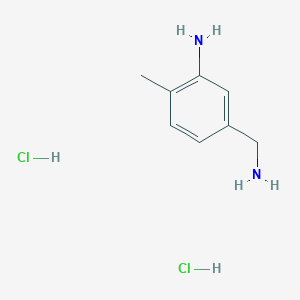

CAS-Nummer |

108102-46-1 |

|---|---|

Produktname |

Octreotide[reduced] |

Molekularformel |

C49H68N10O10S2 |

Molekulargewicht |

1021.3 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2R)-1-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide |

InChI |

InChI=1S/C49H68N10O10S2/c1-28(61)39(25-60)56-48(68)41(27-71)58-49(69)42(29(2)62)59-44(64)36(19-11-12-20-50)53-46(66)38(23-32-24-52-35-18-10-9-17-33(32)35)55-45(65)37(22-31-15-7-4-8-16-31)54-47(67)40(26-70)57-43(63)34(51)21-30-13-5-3-6-14-30/h3-10,13-18,24,28-29,34,36-42,52,60-62,70-71H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1 |

InChI-Schlüssel |

CIUSIIWVMHENRE-OULOTJBUSA-N |

Isomerische SMILES |

C[C@H]([C@@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O |

SMILES |

CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |

Kanonische SMILES |

CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |

Sequenz |

FCFWKTCT |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)